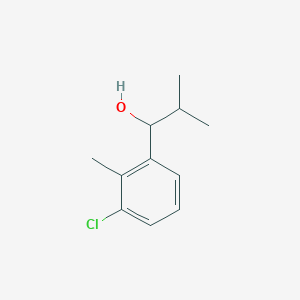
1-(3-Chloro-2-methylphenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methyl group, and an isopropyl group, along with a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form isopropylbenzene.
Chlorination: The isopropylbenzene is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the desired position on the benzene ring.
Hydroxylation: The final step involves the hydroxylation of the chlorinated isopropylbenzene using a suitable oxidizing agent such as potassium permanganate (KMnO4) to introduce the hydroxyl group, resulting in the formation of 3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization is also employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the aromatic ring and substituents contribute to its hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methyl-4-isopropylbenzene: Similar structure but lacks the hydroxyl group.
3-Chloro-2-methylbenzyl alcohol: Similar structure but lacks the isopropyl group.
4-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol: Similar structure but with the chlorine atom at a different position.
Uniqueness
3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
CAS No. |
127450-91-3 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-7(2)11(13)9-5-4-6-10(12)8(9)3/h4-7,11,13H,1-3H3 |
InChI Key |
XNLGNOYXOSXQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















